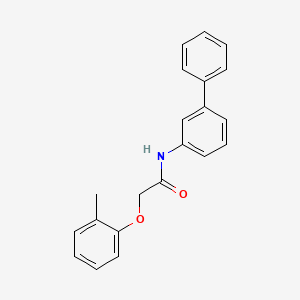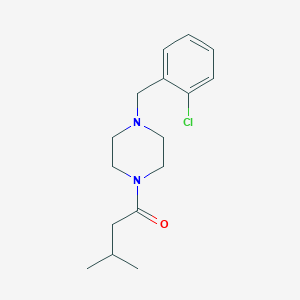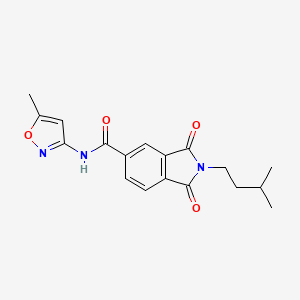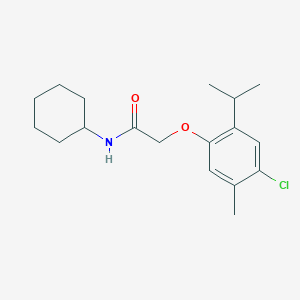
N-3-biphenylyl-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-biphenylyl-2-(2-methylphenoxy)acetamide, also known as BPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPMA belongs to the class of amide compounds and has a molecular formula of C21H19NO2.
Mécanisme D'action
The mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve multiple pathways. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the activity of carbonic anhydrase IX, which plays a role in regulating the pH of cancer cells and promoting their survival. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the production of nitric oxide by inhibiting the activity of inducible nitric oxide synthase, an enzyme that produces nitric oxide in response to inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to protect against neurotoxicity by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects in scientific research. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage in animal models of inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to improve cognitive function and protect against neurotoxicity in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-3-biphenylyl-2-(2-methylphenoxy)acetamide in lab experiments is its potent therapeutic activity in various fields of medicine. N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of N-3-biphenylyl-2-(2-methylphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide and its potential side effects.
Orientations Futures
There are several future directions for research on N-3-biphenylyl-2-(2-methylphenoxy)acetamide. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a targeted therapy for carbonic anhydrase IX-expressing tumors. In inflammation research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide could be further studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In addition, more research is needed to fully understand the mechanism of action of N-3-biphenylyl-2-(2-methylphenoxy)acetamide and its potential side effects, as well as to develop more efficient methods of administering N-3-biphenylyl-2-(2-methylphenoxy)acetamide in vivo.
Méthodes De Synthèse
N-3-biphenylyl-2-(2-methylphenoxy)acetamide can be synthesized through the reaction between 2-methylphenol and 3-bromobiphenyl in the presence of a base such as potassium carbonate. The resulting product is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to obtain N-3-biphenylyl-2-(2-methylphenoxy)acetamide. This synthesis method has been reported in several scientific articles, including a study published in the Journal of Organic Chemistry in 2017.
Applications De Recherche Scientifique
N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In a study published in the Journal of Medicinal Chemistry in 2016, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to be a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in several types of cancer. Inflammation research has also shown that N-3-biphenylyl-2-(2-methylphenoxy)acetamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In a study published in the European Journal of Medicinal Chemistry in 2018, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to inhibit the production of nitric oxide, a key mediator of inflammation. In neurological disorder research, N-3-biphenylyl-2-(2-methylphenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function. In a study published in the Journal of Neurochemistry in 2019, N-3-biphenylyl-2-(2-methylphenoxy)acetamide was found to protect against neurotoxicity induced by beta-amyloid, a protein that accumulates in the brains of Alzheimer's disease patients.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(3-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-8-5-6-13-20(16)24-15-21(23)22-19-12-7-11-18(14-19)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDRFEPBPPUJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(3-phenylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)

